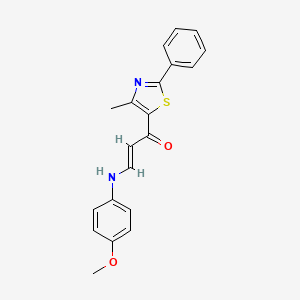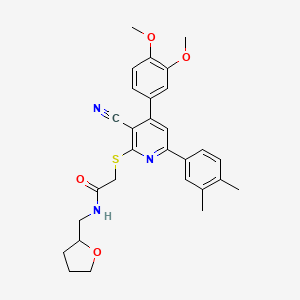
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, also known as PTUP, is a synthetic compound that has been widely used in scientific research due to its unique properties. PTUP is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enantioselective Anion Receptors
A study explored non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas, including structures related to the chemical of interest, as neutral enantioselective anion receptors for amino acid derivatives. This research provided insights into the binding affinities and enantioselectivities of these compounds, revealing unexpected lower association constants for thiourea derivatives compared to urea derivatives, attributed to conformational differences impacting hydrogen bonding capabilities with carboxylate anions (Roussel et al., 2006).
Microwave-Assisted Synthesis
Another study reported a microwave-assisted synthesis method for 1,3,4‐thiadiazol‐2‐yl urea derivatives, offering an efficient and simple approach to synthesizing compounds structurally related to the chemical . The method highlights the advantages of microwave irradiation in reducing reaction times and enhancing yields, thus presenting a convenient synthesis pathway for such derivatives (Li & Chen, 2008).
Ytterbium Ion-Selective Sensors
Research into ytterbium ion-selective sensors utilized compounds structurally akin to the chemical of interest, demonstrating the potential of substituted ureas and thioureas as carriers in sensor applications. This study indicates the capability of these compounds to act as selective receptors for ytterbium ions, showcasing their utility in analytical chemistry applications (Singh, Jain, & Mehtab, 2007).
Catalyst-Free Synthesis in Ionic Liquids
A novel approach for synthesizing unsymmetrical ureas and S‐thiocarbamates, including compounds similar to 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, was developed. This method involves direct condensation in an ionic liquid without the need for additional catalysts or additives, highlighting an eco-friendly and efficient synthetic route (Hosseinzadeh, Tajbakhsh, & Aghili, 2015).
Cytokinin-Like Activity and Plant Morphogenesis
Urea derivatives, including molecules structurally related to the target chemical, have been identified as positive regulators of cell division and differentiation in plants. Studies indicate that certain urea derivatives exhibit cytokinin-like activity, influencing plant morphogenesis and potentially offering applications in agricultural and horticultural practices (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS2/c22-12(17-13-16-8-10-23-13)15-7-4-9-24-14-18-19-20-21(14)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,15,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCAQTCRZKLQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2863306.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)
![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)

![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)
